3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde
Description
3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is a benzaldehyde derivative featuring a methyl group at the 3-position and a 1-methyl-1H-pyrazol-4-yl substituent at the 4-position of the aromatic ring. Its molecular formula is C₁₂H₁₂N₂O, with a molecular weight of 200.24 g/mol (calculated based on structural analogs). The compound’s aldehyde group and heterocyclic pyrazole moiety make it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, or ligands for metal-organic frameworks.
Properties
IUPAC Name |
3-methyl-4-(1-methylpyrazol-4-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-5-10(8-15)3-4-12(9)11-6-13-14(2)7-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKQNYRCPXXORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C2=CN(N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde typically involves the following steps:
Condensation Reaction: The starting materials, 3-methylbenzaldehyde and 1-methyl-1H-pyrazol-4-carbaldehyde, undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and halides can be used in substitution reactions, often requiring a base such as triethylamine.
Major Products Formed:
Oxidation: 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.
Reduction: 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)benzyl alcohol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde has several applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their biological activities, such as antileishmanial and antimalarial properties.
Medicine: Pyrazole derivatives are explored for their potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antileishmanial and antimalarial applications, the compound may inhibit enzymes or proteins essential for the survival of the pathogens. The exact mechanism can vary depending on the specific biological context and the derivatives involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs of 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde, with data derived from catalytic studies, synthetic routes, and physicochemical properties:
Key Comparisons :
Substituent Effects on Reactivity: The pyrazole substituent in the target compound introduces two nitrogen atoms, enhancing hydrogen-bonding capacity compared to the pyridine analog (CAS 1537511-34-4). Pyridine’s aromatic nitrogen may improve metal coordination, whereas pyrazole’s NH group (in non-methylated forms) could participate in acid-base interactions. Fluorine substitution (CAS 1225218-62-1) increases electronegativity and metabolic stability, making the compound more resistant to oxidative degradation compared to non-fluorinated analogs.
Synthetic Efficiency :
- The Fe₃O₄@Si-(CH₂)₃-ChCl/Glu catalyst used in synthesizing 3-Methyl-4-(phenyl)methylene-isoxazole-5(4H)-one (a related benzaldehyde derivative) demonstrated four cycles of reusability without activity loss . This suggests that similar catalytic systems could be applied to the target compound for sustainable synthesis.
Research Findings and Implications
- Catalytic Recyclability : The Fe₃O₄-based catalyst’s robustness highlights a pathway for eco-friendly synthesis of benzaldehyde derivatives, including the target compound.
- Electronic Tuning : Fluorination or pyridine/pyrazole substitution allows fine-tuning of electronic properties, critical for drug design (e.g., optimizing binding to biological targets).
- Steric Considerations : The 3-methyl group in the target compound may impose steric hindrance, affecting reaction kinetics in subsequent derivatization steps compared to unsubstituted analogs.
Biological Activity
3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde, a compound featuring a pyrazole moiety, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in the fields of oncology and antimicrobial research.
The molecular formula of 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is with a molecular weight of 186.21 g/mol. Its structure is characterized by a benzaldehyde group attached to a pyrazole ring, which is known for its pharmacological significance.
Biological Activity Overview
Research indicates that compounds containing the pyrazole structure exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that pyrazole derivatives can inhibit the proliferation of various cancer cell lines.
- Antimicrobial Properties : Pyrazole derivatives have shown effectiveness against both bacterial and fungal strains.
- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde. In vitro assays have been conducted using various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (RKO) cells.
Case Studies
- Cell Viability Assays : The compound was tested for cytotoxicity using MTT assays. Results indicated significant inhibition of cell viability in MCF-7 cells at concentrations ranging from 10 to 100 µM over 24 and 48 hours.
- Mechanism of Action : Apoptosis studies revealed that the compound induces morphological changes and enhances caspase activity, suggesting a mechanism involving programmed cell death.
| Cell Line | IC50 (µM) | Caspase Activation |
|---|---|---|
| MCF-7 | 25 | 1.5-fold increase |
| RKO | 30 | 2-fold increase |
Antimicrobial Activity
The antimicrobial efficacy of 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde has also been evaluated against various pathogens.
Results from Antimicrobial Testing
In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Candida albicans | 100 |
Synthesis Methods
The synthesis of 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde typically involves multi-component reactions or the use of catalytic methods to enhance yield and purity. For instance, reactions involving benzaldehyde and pyrazole derivatives under specific conditions have been reported to yield high percentages of the desired product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
